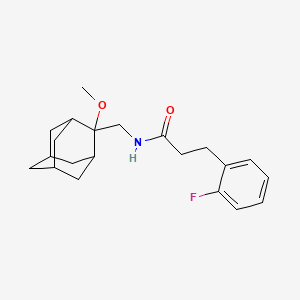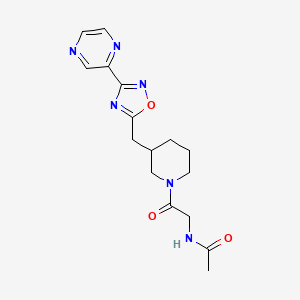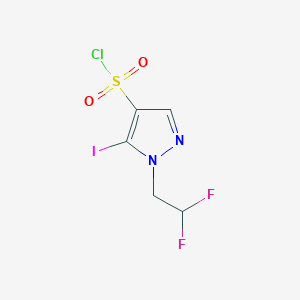![molecular formula C6H9N3 B2548641 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 410544-19-3](/img/structure/B2548641.png)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Discovery
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been actively investigated for their potential as therapeutic agents. Researchers have synthesized and evaluated these compounds for their enzymatic inhibitory activity against c-Met kinase, a receptor tyrosine kinase involved in cancer progression . Additionally, their cellular potency against various cancer cell lines (such as MKN45, EBC-1, and PC-3) has been explored.
Photophysical Properties and Sensing Applications
Certain pyrazolo[4,3-c]pyridine derivatives exhibit interesting photophysical properties, including fluorescence and phosphorescence. Scientists have explored their use as fluorescent probes for sensing metal ions, pH, or other analytes. These applications span fields like environmental monitoring and bioimaging.
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJQHONPAXABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Synthesis routes and methods
Procedure details





Q & A
Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
A1: These compounds are characterized by a fused ring system comprising a pyrazole ring and a tetrahydropyridine ring. The tetrahydropyridine ring generally adopts a half-chair conformation. Substitutions at various positions on these rings can significantly influence the molecule's conformation and its interactions with other molecules. For instance, in 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the methylsulfonyl group occupies an equatorial position on the tetrahydropyridine ring []. Variations in substituents also impact the crystal packing of these molecules, leading to different hydrogen bonding patterns and intermolecular interactions [, ].
Q2: How does the structure of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives relate to their biological activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold can significantly impact biological activity. For example, studies on derivatives designed as antihypertensive agents revealed a correlation between the displacement activity of these compounds and their physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) []. This suggests that modulating these parameters through structural modifications could lead to compounds with enhanced potency or selectivity.
Q3: Have 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives shown promise as potential therapeutics?
A3: Yes, research indicates potential therapeutic applications for these compounds. For example, derivatives incorporating a 5-nitrofuran moiety have demonstrated promising activity against ESKAPE pathogens, with some exhibiting superior activity to nitrofurantoin []. Additionally, indanyl-substituted derivatives have been investigated for their potential in treating atrial arrhythmias, specifically targeting the potassium channel TASK-1 []. Further research is ongoing to explore and optimize the therapeutic potential of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)


![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)


![N-(4-ethoxyphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2548567.png)
![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)
![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)
![2-methyl-5-{[(E)-2-thienylmethylidene]amino}benzenecarbonitrile](/img/structure/B2548571.png)
![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2548576.png)
![Ethyl 5-{benzoyl[(3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2548578.png)

